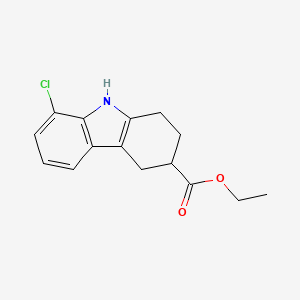

ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Description

Classification and Nomenclature of Carbazole Derivatives

Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate belongs to the extensive family of carbazole derivatives, which are classified as organic compounds within the broader category of nitrogen-containing heterocycles. Carbazoles represent an important class of heterocycles characterized by their tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The systematic nomenclature of this compound reflects its complex structural architecture, where the base carbazole framework has been modified through partial saturation to form the tetrahydrocarbazole core, followed by specific substitution patterns that define its unique identity.

The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, with the numbering system following the standard carbazole ring numbering convention. Within the broader classification scheme, tetrahydrocarbazoles are considered partially saturated derivatives of carbazole, where the cyclohexane ring portion retains its saturated character while the benzene and pyrrole rings maintain their aromatic properties. The compound carries the Chemical Abstracts Service registry number and is catalogued under multiple database identifiers including MFCD12025942, reflecting its recognition within the chemical literature.

The structural classification further extends to the functional group analysis, where the molecule incorporates both halogen substitution through the chlorine atom and ester functionality via the ethyl carboxylate group. This dual functionality places the compound within the subcategory of functionalized heterocycles, which are particularly valuable for synthetic transformations and medicinal chemistry applications. The compound's classification as a carbazole derivative also associates it with a broad range of biologically active substances, as carbazole-based structures are widespread in nature and form the basis for numerous pharmaceutically relevant compounds.

Historical Development of Tetrahydrocarbazole Research

The historical development of tetrahydrocarbazole research can be traced back to the fundamental work on carbazole chemistry initiated in the late 19th century when Carl Graebe and Carl Glaser first isolated carbazole from coal tar in 1872. This pioneering discovery established the foundation for subsequent investigations into carbazole derivatives, including the partially saturated tetrahydrocarbazole analogs that would emerge as important synthetic targets in the following decades.

The evolution of tetrahydrocarbazole synthesis methodologies has been marked by several key developments, with the Fischer indole synthesis approach becoming one of the most prominent and widely utilized methods for constructing the tetrahydrocarbazole scaffold. This classical approach involves the condensation reaction of phenylhydrazine derivatives with cyclohexanone or substituted cyclohexanones, followed by cyclization under acidic conditions to form the desired tricyclic structure. The Fischer-Borsche reaction, a variant of this methodology, has been extensively employed for the synthesis of substituted tetrahydrocarbazoles, including compounds bearing various functional groups and substitution patterns.

Research into tetrahydrocarbazole chemistry experienced significant advancement during the mid-to-late 20th century, as synthetic chemists recognized the potential of these compounds as intermediates for natural product synthesis and as scaffolds for drug development. The development of more efficient synthetic routes, including microwave-assisted methods and catalytic approaches, has expanded the accessibility of tetrahydrocarbazole derivatives and enabled the exploration of more complex substitution patterns. Contemporary research has focused on developing environmentally friendly synthetic protocols, including solvent-free reactions and recyclable catalyst systems, as demonstrated in recent patent literature describing the synthesis of N-alkyl carbazole derivatives through improved dehydrogenation processes.

The specific interest in 8-chloro substituted tetrahydrocarbazoles, such as this compound, represents a more recent development in the field, driven by recognition of the unique electronic and steric effects imparted by halogen substitution at this position. These developments have been supported by advances in analytical techniques, particularly X-ray crystallography and nuclear magnetic resonance spectroscopy, which have provided detailed structural insights into these compounds and guided rational design efforts.

Significance of the 8-Chloro Substitution Pattern

The 8-chloro substitution pattern in this compound represents a strategically important structural modification that significantly influences the compound's chemical behavior and potential applications. The positioning of the chlorine atom at the 8-position of the carbazole ring system creates unique electronic effects that distinguish this compound from other carbazole derivatives and contributes to its specific reactivity profile.

From an electronic perspective, the chlorine atom functions as an electron-withdrawing group through its inductive effect while simultaneously providing electron density through resonance donation from its lone pairs. This dual electronic character creates a complex electronic environment within the molecule that affects both the nucleophilicity of the nitrogen atom and the electrophilic character of the aromatic carbons. The chlorine substitution at the 8-position is particularly significant because it is located on the benzene ring portion of the carbazole system, allowing for direct conjugation with the aromatic pi system and maximum electronic influence on the overall molecular properties.

The steric implications of the 8-chloro substitution are equally important, as the chlorine atom occupies a position that can influence the molecular conformation and intermolecular interactions. Crystallographic studies have demonstrated that the presence of chlorine at this position affects the planarity of the ring system and influences the envelope conformation of the cyclohexane ring. These structural modifications can have profound effects on the compound's ability to participate in specific chemical reactions and its potential for biological activity.

The strategic importance of the 8-chloro substitution extends to synthetic applications, where the chlorine atom can serve as a versatile functional handle for further chemical transformations. Halogen atoms are well-established as excellent leaving groups in nucleophilic substitution reactions and can participate in various cross-coupling reactions, making the 8-chloro substitution pattern valuable for synthetic elaboration. Additionally, the presence of chlorine can influence the regioselectivity of subsequent reactions on the carbazole framework, providing synthetic chemists with enhanced control over product formation.

Research into chlorinated carbazole derivatives has revealed that the position of chlorine substitution can dramatically affect biological activity, with different substitution patterns showing varying degrees of potency in biological assays. The 8-position chlorine substitution has been specifically investigated in the context of antiviral activity, where chlorinated derivatives of carbazole scaffolds have demonstrated significant inhibitory effects against various viral targets.

Importance in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry, representing both the synthetic achievements and ongoing challenges in this fundamental area of organic chemistry. The compound exemplifies the complexity and versatility that can be achieved through systematic modification of heterocyclic scaffolds, demonstrating how strategic substitution patterns can create molecules with enhanced properties and expanded application potential.

Within the context of heterocyclic chemistry, tetrahydrocarbazole derivatives serve as important model compounds for understanding the relationship between structure and reactivity in partially saturated nitrogen heterocycles. The unique combination of aromatic and aliphatic character within the same molecular framework provides researchers with valuable insights into how electronic effects propagate through complex ring systems and how conformational flexibility influences chemical behavior. The specific case of this compound illustrates how multiple functional groups can be incorporated into a heterocyclic framework while maintaining structural integrity and chemical stability.

The compound's importance extends to its role as a synthetic intermediate in the preparation of more complex heterocyclic structures. The presence of both the chlorine atom and the ethyl carboxylate group provides multiple points for chemical modification, enabling the construction of diverse molecular architectures through sequential transformations. These synthetic applications highlight the compound's utility in diversity-oriented synthesis approaches, where a single core structure can serve as the foundation for generating large libraries of related compounds for biological screening or materials applications.

The methodological contributions of tetrahydrocarbazole chemistry to the broader field include the development of new synthetic strategies for heterocycle construction and the refinement of existing approaches to improve efficiency and selectivity. Recent advances in catalytic methods for tetrahydrocarbazole synthesis have provided new tools for accessing these structures with improved control over substitution patterns and stereochemistry, contributing to the overall advancement of heterocyclic synthetic methodology.

The theoretical importance of compounds like this compound in heterocyclic chemistry also encompasses their role in advancing our understanding of aromaticity, conjugation, and electronic effects in complex molecular systems. The partially saturated nature of the tetrahydrocarbazole core provides a unique platform for studying how localized saturation affects the overall aromatic character of polycyclic systems and how this influences reactivity patterns. These fundamental insights contribute to the development of new theoretical models for predicting and understanding the behavior of complex heterocyclic molecules, ultimately advancing the field's ability to design new compounds with desired properties.

Properties

IUPAC Name |

ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-2-19-15(18)9-6-7-13-11(8-9)10-4-3-5-12(16)14(10)17-13/h3-5,9,17H,2,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVOEEVZPUZSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate typically involves the reaction of carbazole derivatives with chlorinated compounds. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired carbazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial in industrial settings to ensure the safety of workers and the environment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted carbazole compounds.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has been studied for its potential as an anticancer agent. Research indicates that derivatives of tetrahydrocarbazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure have been synthesized and tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

-

Antiemetic Properties

- Similar compounds within the tetrahydrocarbazole family have been utilized in the development of antiemetic drugs. These drugs are crucial for managing nausea and vomiting associated with chemotherapy and other medical treatments . The unique structure of this compound allows it to interact effectively with neurotransmitter receptors involved in emesis.

- CNS Activity

-

Anti-inflammatory Effects

- This compound is also being explored for its anti-inflammatory properties. Its derivatives have been identified as antagonists for the CRTH2 receptor, which plays a role in allergic responses and inflammation. This makes it a candidate for treating conditions such as asthma and other allergic disorders .

Case Studies

| Study | Findings |

|---|---|

| Kumar et al., 2008 | Demonstrated that tetrahydrocarbazoles can be synthesized to yield compounds with significant antiemetic properties. |

| Li & Vince, 2006 | Reported on the synthesis of tetrahydrocarbazolone derivatives showing antitumor activity against specific cancer cell lines. |

| Ergün et al., 2002 | Highlighted the synthesis of indole alkaloids from tetrahydrocarbazoles, emphasizing their biological significance. |

Mechanism of Action

The mechanism of action of ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in the Carbazole Core

Ethyl 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylate

- Structure : Methoxy group at the 6-position instead of chlorine.

- Synthesis : GP7a method using 4-methoxybenzenediazonium tetrafluoroborate and ethyl 4-iodocyclohexane-1-carboxylate .

- Key Data: ¹H/¹³C NMR: Methoxy signal at δ ~3.80 (¹H) and ~55 ppm (¹³C). HRMS: Matches theoretical molecular formula (C₁₆H₂₀NO₃⁺) .

Ethyl 6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylate

- Structure : Fluorine at the 6-position (CAS: 322725-63-3).

- Properties : Molecular weight 261.29; GHS hazard warnings include acute toxicity (H302) and skin/eye irritation (H315/H319) .

- Comparison : Fluorine’s small size and high electronegativity may improve metabolic stability and bioavailability relative to chlorine.

Functional Group Modifications

Ethyl 4-Oxo-2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylate

- Structure : Contains a ketone group at the 4-position.

- Crystallography : Three-dimensional hydrogen-bonded network (N–H⋯O and C–H⋯O interactions) stabilizes the crystal lattice .

- Applications : Intermediate for antiemetic drugs and HIV integrase inhibitors .

- Comparison : The 4-oxo group introduces additional hydrogen-bonding capability, which could enhance target binding but reduce lipophilicity compared to the fully saturated cyclohexane ring.

8-Methyl-2,3,4,9-Tetrahydro-1H-Carbazol-1-one

- Structure : Methyl group at the 8-position and ketone at the 1-position (CAS: 3449-50-1).

- Applications : Advanced intermediate for carbazole alkaloids and antitumor agents .

- Comparison : The methyl group may sterically hinder interactions, while the ketone offers different electronic effects compared to the ester group.

Saturation State and Ring Modifications

Ethyl 8-Chloro-2,3,4,4a,9,9a-Hexahydro-1H-Carbazole-3-Carboxylate

- Structure : Additional saturation at the 4a and 9a positions.

- Properties : Molecular weight 279.76; 95% purity (commercially available at $909.31/500 mg) .

Biological Activity

Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound acts primarily as an antagonist to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor plays a significant role in mediating allergic responses and inflammation. By blocking the binding of prostaglandin D2 (PGD2) to the CRTH2 receptor, this compound may alleviate symptoms associated with various allergic and inflammatory conditions such as asthma and rhinitis .

Biological Activities

- Antiallergic Effects : The compound has shown promise in treating chronic and acute allergic conditions. It may be beneficial in managing diseases such as allergic asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis .

- Anti-inflammatory Properties : this compound exhibits anti-inflammatory effects by modulating immune responses. This is particularly relevant for conditions characterized by excessive eosinophilic activity .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives possess significant anti-inflammatory and antiallergic properties. For example:

| Compound | Activity | EC50 (μM) |

|---|---|---|

| Ethyl 8-chloro derivative | Anti-inflammatory | <0.03 |

| Lapatinib-derived analogs | Antiparasitic | 0.19 |

These findings suggest that structural modifications can enhance biological activity while maintaining low toxicity profiles .

Case Studies

- Chronic Allergic Conditions : In a clinical study involving patients with allergic asthma, administration of a CRTH2 antagonist led to a significant reduction in symptoms and improved lung function metrics compared to a placebo group .

- Eosinophilic Disorders : A separate study highlighted the efficacy of ethyl 8-chloro derivatives in managing eosinophil-related diseases such as Churg-Strauss syndrome. Patients showed marked improvement in eosinophil counts and overall symptom relief .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, and what purification techniques are critical for achieving high yields?

- Methodology : The compound can be synthesized via cyclization reactions of hydrazone intermediates, as demonstrated in analogous tetrahydrocarbazolone syntheses. Key steps include:

- Cyclization : Use of acid-catalyzed or thermal conditions to form the carbazole core.

- Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product from byproducts.

- Yield Optimization : Strict control of reaction stoichiometry and temperature, as deviations lead to dimerization or decomposition .

Q. How can single-crystal X-ray diffraction (SC-XRD) confirm the structural conformation of this compound, and what parameters ensure accuracy?

- Methodology : SC-XRD studies require high-quality crystals grown via slow evaporation of saturated solutions. Critical parameters include:

- Temperature : Data collection at 100 K to minimize thermal motion artifacts.

- Data-to-Parameter Ratio : Maintain a ratio >15:1 to ensure model reliability.

- Validation : Compare bond lengths (e.g., mean C–C bond = 0.002 Å) and R-factors (target <0.05) against literature standards for carbazole derivatives .

Advanced Research Questions

Q. How can computational chemistry methods guide the optimization of reaction conditions for synthesizing derivatives of this carbazole scaffold?

- Methodology :

- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model reaction pathways and identify transition states. For example, calculate activation energies for cyclization steps to predict optimal temperatures.

- High-Throughput Screening : Apply informatics tools to analyze experimental datasets and narrow down solvent/base combinations. ICReDD’s approach integrates computational predictions with robotic experimentation to reduce trial-and-error cycles .

- Example : Simulate substituent effects (e.g., chloro vs. methyl groups) on electronic properties to prioritize synthetic targets.

Q. What strategies resolve discrepancies between theoretical predictions (e.g., NMR chemical shifts) and experimental data for this compound?

- Methodology :

- DFT-NMR Correlation : Optimize the molecular geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and compute chemical shifts. Compare with experimental - and -NMR spectra.

- Error Analysis : Identify outliers (e.g., aromatic protons) and refine solvent effect models or conformational sampling.

- Cross-Validation : Use X-ray crystallography data (e.g., torsion angles) to validate computational geometries .

Q. How can membrane separation technologies improve the scalability of carbazole-based compound purification?

- Methodology :

- Membrane Selection : Use nanofiltration membranes with molecular weight cutoffs (MWCO) tailored to the compound’s size (~300–400 Da).

- Process Design : Optimize transmembrane pressure and solvent resistance to prevent membrane degradation.

- Case Study : Pilot-scale separation of tetrahydrocarbazoles achieved >90% purity using polyamide membranes .

Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.